molecular formula C15H11N3O5S B5055116 2-({[(2-Nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid

2-({[(2-Nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid

Cat. No.: B5055116
M. Wt: 345.3 g/mol
InChI Key: JMMVIHHYAKJLKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[(2-Nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid is an organic compound that features a complex structure with both aromatic and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(2-Nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 2-nitrobenzoyl chloride with thiourea to form the intermediate this compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane, under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-({[(2-Nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Electrophilic Substitution Reagents: Nitric acid, sulfuric acid, halogens.

    Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products Formed

    Reduction: 2-({[(2-Aminophenyl)carbonyl]carbamothioyl}amino)benzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Hydrolysis: Benzoic acid derivatives and amine derivatives.

Scientific Research Applications

2-({[(2-Nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used in studies involving enzyme inhibition or as a probe for studying biochemical pathways.

Mechanism of Action

The mechanism of action of 2-({[(2-Nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The nitro group can also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-({[(2-Aminophenyl)carbonyl]carbamothioyl}amino)benzoic acid: A reduced form of the compound with an amino group instead of a nitro group.

    2-({[(2-Chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid: A similar compound with a chlorine substituent.

    2-({[(2-Methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid: A methyl-substituted analog.

Uniqueness

2-({[(2-Nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(2-nitrobenzoyl)carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O5S/c19-13(10-6-2-4-8-12(10)18(22)23)17-15(24)16-11-7-3-1-5-9(11)14(20)21/h1-8H,(H,20,21)(H2,16,17,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMVIHHYAKJLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.